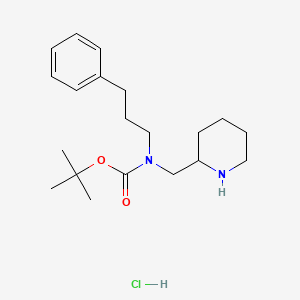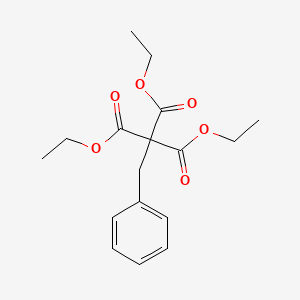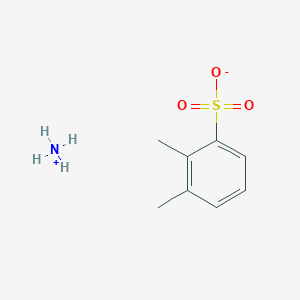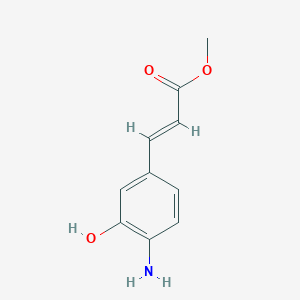
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves multiple synthetic routes. One common method starts with pyrazine-2,3-dione as the starting material. Through a series of chemical reactions, fluorine, hydrogen, and cyano groups are introduced . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure the purity and yield of the final product .
Chemical Reactions Analysis
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity . These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
- 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile dicyclohexylamine salt
- 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine These compounds share similar structural features but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields .
Properties
Molecular Formula |
C17H25FN4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;6-fluoro-3-oxo-2H-pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2-3H |
InChI Key |
RWSZIMKTPZUARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=NC(=O)C(N=C1F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)

![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)

![O-[[3-(aminooxymethyl)phenyl]methyl]hydroxylamine;dihydrochloride](/img/structure/B12337438.png)
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![6-Bromo-2-(2-fluoro-5-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12337447.png)

![(5E)-5-[(4R)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B12337453.png)

